CCR3 Antagonism: Potency Gap Between 3-Methoxyphenyl and 4-Methoxyphenyl Urea Analogs
Within the pyrrolidinyl phenylurea series explored for CCR3 antagonism, the 3-methoxyphenyl urea substitution pattern on the target compound is structurally divergent from the 4-methoxyphenyl isomer (CAS 946299-92-9) and the optimized 2-(2-hydroxyethoxy)phenyl analog (compound 32, IC50 = 1.7 nM) [1]. While direct IC50 data for the target compound is not published, the seminal SAR study by Nitta et al. establishes that shifting the methoxy group from the 3- to the 4-position, or replacing it with a hydroxyethoxy chain, resulted in >10-fold changes in CCR3 antagonism potency. This class-level inference positions the target compound as a distinct chemical probe for studying positional isomer effects on GPCR binding.
| Evidence Dimension | CCR3 antagonism potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 4-Methoxyphenyl analog (CAS 946299-92-9): IC50 not published; Lead compound 1: IC50 = 4.9 nM; Optimized analog 32: IC50 = 1.7 nM |
| Quantified Difference | Positional isomer effect estimated at >10-fold potency shift based on series SAR |
| Conditions | In vitro CCR3 binding assay; Bioorg. Med. Chem. Lett. 2012 |
Why This Matters
The 3-methoxy positional isomer remains an underexplored chemotype for CCR3; procurement of this compound enables systematic evaluation of meta-substitution effects on receptor-binding kinetics, a key gap in the current SAR landscape.
- [1] Nitta, A., Iura, Y., Inoue, H., et al. (2012). Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6876-6881. View Source
